Orphenadrine

Catalog No.
S603082
CAS No.
83-98-7
M.F
C18H23NO
M. Wt
269.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orphenadrine

CAS Number

83-98-7

Product Name

Orphenadrine

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

InChI

InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3

InChI Key

QVYRGXJJSLMXQH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C

Solubility

Sparingly soluble in water
3.00e-02 g/L

Synonyms

Citrate, Norflex Orphenadrine, Citrate, Orphenadrine, Disipal, Hydrochloride, Orphenadrine, Lysantin, Mefenamine, Mefenamine, Sodium, Mephenamine, Methyldiphenylhydramine, Norflex, Norflex Orphenadrine Citrate, Orphenadrine, Orphenadrine Citrate, Orphenadrine Citrate, Norflex, Orphenadrine Hydrochloride, Sodium Mefenamine

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C

Muscle Spasticity and Pain:

  • Analgesic Effects: Some studies suggest Orphenadrine possesses mild analgesic properties, particularly for pain associated with muscle spasms. A double-blind, placebo-controlled trial showed a potential benefit of low-dose intravenous Orphenadrine for pain relief in a capsaicin-induced hyperalgesia model PubMed: . However, larger and more robust studies are needed to confirm this finding.
  • Muscle Relaxant Properties: While Orphenadrine was traditionally used as a muscle relaxant, the exact mechanism of this action remains unclear. Animal studies suggest some muscle relaxant properties, but human studies haven't provided conclusive evidence PubMed: .

Other Potential Applications:

  • Treatment of Muscle Cramps in Liver Cirrhosis: A pilot study explored the use of Orphenadrine to treat muscle cramps in patients with liver cirrhosis. The study showed a significant decrease in the frequency, severity, and duration of cramps compared to control groups PubMed Central: . However, further research is needed to confirm these findings and establish broader use.
  • Management of Extrapyramidal Side Effects: Although not widely used anymore, early research explored Orphenadrine's potential to manage extrapyramidal side effects induced by antipsychotic medications PubMed Central: . However, safer and more effective options have become available since then.

Physical Description

Solid

Color/Form

LIQUID

XLogP3

3.8

Boiling Point

195 °C at 1.20E+01 mm Hg
195 °C @ 12 ATM

LogP

3.77
3.77 (LogP)
3.6

Melting Point

25 °C
156-157°C

Related CAS

341-69-5 (hydrochloride)
4682-36-4 (citrate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

83-98-7

Wikipedia

Orphenadrine

Drug Warnings

...TREMOR MAY BE EXACERBATED. CONSEQUENTLY, DRUG IS USEFUL ONLY AS ADJUNCT TO OTHER THERAPY. /CITRATE/
...IS CONTRAINDICATED IN PT WITH ACUTE-ANGLE CLOSURE GLAUCOMA OR MYASTHENIA GRAVIS. IT SHOULD BE USED CAUTIOUSLY IN PT WITH GI OBSTRUCTION, URINARY RETENTION, URINARY TRACT OBSTRUCTION, OR TACHYCARDIA... /CITRATE/

Biological Half Life

13-20 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

...BY ACTION OF 2-METHYLBENZHYDRYL CHLORIDE ON DIMETHYLAMINOETHANOL: BIJLSMA ET AL, ARZNEIMITTEL-FORSCH 5, 72 (1955): HARMS, NAUTA, J MED PHARM CHEM 2, 57 (1960). ...US PATENT 2,567,351 (1951 TO PARKE, DAVIS).

General Manufacturing Information

BY ORAL ROUTE CITRATE & HYDROCHLORIDE ARE EQUALLY EFFICACIOUS, IF ALLOWANCE IN DOSE IS MADE FOR DIFFERENCE IN MOLECULAR WT. MANUFACTURER'S RECOMMENDATIONS OF LONGER INTERVAL BETWEEN DOSES OF CITRATE THAN OF HYDROCHLORIDE IS BASED UPON RETARDING EFFECT OF PLASTICIZED MATRIX IN WHICH ORAL CITRATE IS COMPOUNDED. /CITRATE/

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC DETERMINATION OF ORPHENADRINE IN HUMAN BODY FLUIDS.
GAS CHROMATOGRAPHIC DETERMINATION OF ORPHENADRINE IN POSTMORTEM BLOOD USING A NITROGEN PHOSPHORUS DETECTOR.

Interactions

ORPHENADRINE HAS BEEN REPORTED TO ENHANCE CNS EFFECTS OF PROPOXYPHENE WHEN THESE DRUGS ARE USED CONCURRENTLY.
IN MICE BOTH NEOSTIGMINE & PHYSOSTIGMINE INCREASED TOXICITY OF ORPHENADRINE. BUT ARECOLINE...PROVIDED SIGNIFICANT PROTECTION AGAINST ACUTE LETHAL EFFECTS.

Stability Shelf Life

SENSITIVE TO LIGHT /CITRATE/
ORPHENADRINE BASE PPT FROM AQ ALKALINE SOLN

Dates

Modify: 2023-08-15

Orphengesic Forte - an old analgesic combination returns


PMID: 33429415   DOI:

Abstract




[The efficacy of the combination of diclofenac and orphenadrine in the treatment of dorsalgia]

S K Zyryanov, O I Butranova, G A Putsman
PMID: 34184488   DOI: 10.17116/jnevro2021121051126

Abstract

The high prevalence of dorsalgia and dorsopathy among the adult population makes a significant contribution to the structure of the financial burden of health care systems. The use of non-steroidal anti-inflammatory drugs (NSAIDs) as the basis for the pharmacotherapy of dorsopathy is recommended by most international clinical guidelines. The pharmacodynamic effects of NSAIDs underlie the clinical efficacy of this group of drugs in patients with pain of musculoskeletal origin, while monotherapy is not always accompanied by the rapid development of a persistent analgesic effect. An urgent direction in the therapy of dorsopathies may include combination of NSAIDs with analgesic drugs of other pharmacological groups capable of additive action. The fixed combination of diclofenac, 75 mg, and orphenadrine, 50 mg, allows achieving an effective analgesic effect in patients with lower back pain of various etiologies. It was demonstrated in a series of clinical cases that included 4 patients with dorsopathy who were treated at the City Clinical Hospital No. 24, Moscow in 2020.


Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS

Shereen A Boltia, Aya T Soudi, Eman S Elzanfaly, Hala E Zaazaa
PMID: 31812988   DOI: 10.1093/chromsci/bmz094

Abstract

Three chromatographic methods were developed, optimized and validated for Paracetamol (PAR), Orphenadrine citrate (Or.cit) and Caffeine (CAF) determination in their mixture and in presence of PAR toxic impurity; P-aminophenol (PAP) in tablets. The first method is based on a thin layer chromatography combined with densitometry. Separation was achieved using silica gel 60 F254 TLC plates and dichloromethane:methanol:acetone:glacial acetic acid (9:1:0.5:0.3, v/v/v) as a developing system at 230 nm. The second method is based on high-performance liquid chromatography with diode array detection. The proposed compounds are separated on a reversed phase C18 analytical column using phosphate buffer (pH 9; 0.05 M) and methanol (80:20, v/v) at 1.2 mL/min. Linear regressions are obtained in the range of 1-500 μg/mL, 25-1000 μg/mL and 1-400 μg/mL for PAR, Or.cit and CAF, respectively. Quantification of the toxic PAP is carried out using LC-MS-MS by electrospray ionization in the positive mode using triple quadrupole mass spectrometry. The limit of quantification for PAP is 1 ng/mL. All methods are validated according to the ICH guidelines and successfully applied to determine PAR, Or.cit, CAF and PAP in pure powder and in combined tablets dosage form without interference from excipients.


A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations in healthy volunteers under fasted condition

Kit Yee Cheah, Kar Yee Mah, Lai Hui Pang, Shi Min Ng, Jia Woei Wong, Siew Siew Tan, Hong Zhe Tan, Kah Hay Yuen
PMID: 32576287   DOI: 10.1186/s40360-020-00416-3

Abstract

Paracetamol/Orphenadrine is a fixed dose combination containing 35 mg orphenadrine and 450 mg paracetamol. It has analgesic and muscle relaxant properties and is widely available as generics. This study is conducted to investigate the relative bioavailability and bioequivalence between one fixed dose paracetamol/orphenadrine combination test preparation and one fixed dose paracetamol/orphenadrine combination reference preparation in healthy volunteers under fasted condition for marketing authorization in Malaysia.
This is a single-center, single-dose, open-label, randomized, 2-treatment, 2-sequence and 2-period crossover study with a washout period of 7 days. Paracetamol/Orphenadrine tablets were administered after a 10-h fast. Blood samples for pharmacokinetic analysis were collected at scheduled time intervals prior to and up to 72 h after dosing. Blood samples were centrifuged, and separated plasma were kept frozen (- 15 °C to - 25 °C) until analysis. Plasma concentrations of orphenadrine and paracetamol were quantified using liquid-chromatography-tandem mass spectrometer using diphenhydramine as internal standard. The pharmacokinetic parameters AUC
, AUC
and C
were determined using plasma concentration time profile for both preparations. Bioequivalence was assessed according to the ASEAN guideline acceptance criteria for bioequivalence which is the 90% confidence intervals of AUC
, AUC
and C
ratio must be within the range of 80.00-125.00%.
There were 28 healthy subjects enrolled, and 27 subjects completed this trial. There were no significant differences observed between the AUC
, AUC
and C
of both test and reference preparations in fasted condition. The 90% confidence intervals for the ratio of AUC
(100.92-111.27%), AUC
(96.94-108.08%) and C
(100.11-112.50%) for orphenadrine (n = 25); and AUC
(94.29-101.83%), AUC
(94.77-101.68%) and C
(87.12-101.20%) for paracetamol (n = 27) for test preparation over reference preparation were all within acceptable bioequivalence range of 80.00-125.00%.
The test preparation is bioequivalent to the reference preparation and can be used interchangeably.
NMRR- 17-1266-36,001; registered and approved on 12 September 2017.


Effect of Genetic Algorithm-Based Wavelength Selection as a Preprocessing Tool on Multivariate Simultaneous Determination of Paracetamol, Orphenadrine Citrate, and Caffeine in the Presence of p-Aminophenol Impurity

Shereen A Boltia, Aya T Soudi, Eman S Elzanfaly, Hala E Zaazaa
PMID: 31277724   DOI: 10.5740/jaoacint.18-0393

Abstract

The utilization of selection methods such as genetic algorithm (GA) aims to construct better partial least squares (PLS) and principal component regression (PCR) models than those established from the full-spectrum range.
Determination of paracetamol (PAR), orphenadrine citrate (Or.cit), and caffeine (CAF) in the presence of PAR nephrotoxic impurity [p-aminophenol (PAP)]. GA was applied to select the optimum wavelengths used.
A calibration set was prepared in which the three drugs, together with PAP, were modeled by multilevel multifactor design. This calibration set was used to build the PLS and PCR models, either with or without preprocessing the data using GA.
Results were compared with and without preprocessing, and this revealed that GA can find an optimized combination of spectral wavelengths, yielding a lower root mean square error of prediction as well as a lower number of latent variables used. The results of the two models show that simultaneous determination of the aforementioned drugs can be performed in the concentration ranges of 20-60, 3-11, and 1-9 μg/mL for PAR, Or.cit, and CAF, respectively.
The proposed models were applied for the determination of the three drugs in their pharmaceutical formulations, and the results were verified by the standard addition technique.
GA can be useful as a wavelength selection tool before applying multivariate PLS and PCR methods. GA gives an improvement in the predictive ability of the models with lower RMSEP and less number of latent variables (LVs). The proposed PLS, PCR, GA-PLS, and GA-PCR spectrophotometric methods were able to determine paracetamol, orphenadrine citrate, and caffeine in the presence of p-aminophenol and severe spectral overlapping.


Orphenadrine in treatment of muscle cramps in cirrhotic patients: a randomized study

Sherief Abd-Elsalam, Shaimaa Ebrahim, Shaimaa Soliman, Walaa Alkhalawany, Asem Elfert, Nehad Hawash, Mahmoud Elkadeem, Rehab Badawi
PMID: 31834056   DOI: 10.1097/MEG.0000000000001622

Abstract

Many patients of liver cirrhosis are complaining of muscle cramps, which are annoying to them. There is no effective treatment for muscle cramps in cirrhotic patients till now. This study purposed to evaluate efficacy and safety of orphenadrine in the treatment of muscle cramps in cirrhotic patients.
One hundred and twenty four patients who had muscle cramps three or more times weekly were included. They were divided into two arms: 62 patients administrated orphenadrine and 62 administrated placebo. They were followed up till 2 weeks after the end of therapy. Muscle cramps were evaluated using questionnaire as regards severity, duration, and frequency. Also, side effects of orphenadrine were recorded.
Frequency, duration of muscle cramps, and pain score improved significantly after 1 month of orphenadrine therapy in comparison to placebo. Few side effects were recorded in the form of dry mouth, drowsiness, and nausea.
Orphenadrine is considered as promising safe drug for treatment of muscle cramps associated with liver cirrhosis.


A Case of Acute Myocardial Infarction Induced by Selective Cyclooxygenase-2 Inhibitor

Kyoung-Woo Seo, Jin-Sun Park, Seung-Jea Tahk, Joon-Han Shin
PMID: 28469113   DOI: 10.4103/0366-6999.204919

Abstract




A Randomized, Double-Blind, Placebo-Controlled Trial of Naproxen With or Without Orphenadrine or Methocarbamol for Acute Low Back Pain

Benjamin W Friedman, David Cisewski, Eddie Irizarry, Michelle Davitt, Clemencia Solorzano, Adam Nassery, Scott Pearlman, Deborah White, E John Gallagher
PMID: 29089169   DOI: 10.1016/j.annemergmed.2017.09.031

Abstract

In US emergency departments (EDs), patients with low back pain are often treated with nonsteroidal anti-inflammatory drugs and muscle relaxants. We compare functional outcomes among patients randomized to a 1-week course of naproxen+placebo versus naproxen+orphenadrine or naproxen+methocarbamol.
This was a randomized, double-blind, comparative effectiveness trial conducted in 2 urban EDs. Patients presenting with acute, nontraumatic, nonradicular low back pain were enrolled. The primary outcome was improvement on the Roland-Morris Disability Questionnaire (RMDQ) between ED discharge and 1 week later. All patients were given 14 tablets of naproxen 500 mg, to be used twice a day, as needed for low back pain. Additionally, patients were randomized to receive a 1-week supply of orphenadrine 100 mg, to be used twice a day as needed, methocarbamol 750 mg, to be used as 1 or 2 tablets 3 times per day as needed, or placebo. All patients received a standardized 10-minute low back pain educational session before discharge.
Two hundred forty patients were randomized. Baseline demographic characteristics were comparable. The mean RMDQ score of patients randomized to naproxen+placebo improved by 10.9 points (95% confidence interval [CI] 8.9 to 12.9). The mean RMDQ score of patients randomized to naproxen+orphenadrine improved by 9.4 points (95% CI 7.4 to 11.5). The mean RMDQ score of patients randomized to naproxen+methocarbamol improved by 8.1 points (95% CI 6.1 to 10.1). None of the between-group differences surpassed our threshold for clinical significance. Adverse events were reported by 17% (95% CI 10% to 28%) of placebo patients, 9% (95% CI 4% to 19%) of orphenadrine patients, and 19% (95% CI 11% to 29%) of methocarbamol patients.
Among ED patients with acute, nontraumatic, nonradicular low back pain, combining naproxen with either orphenadrine or methocarbamol did not improve functional outcomes compared with naproxen+placebo.


Different techniques for overlapped UV spectra resolution of some co-administered drugs with paracetamol in their combined pharmaceutical dosage forms

Mahmoud M Sebaiy, Sobhy M El-Adl, Amr A Mattar
PMID: 31394394   DOI: 10.1016/j.saa.2019.117429

Abstract

Six simple, specific, accurate and precise spectrophotometric methods were developed for the first time analysis of some co-administered drugs with paracetamol in their mixture form without prior separation. Paracetamol & orphenadrine citrate were determined by using dual wavelength, bivariate, ratio difference, ratio derivative and mean centering of ratio spectra methods. Paracetamol & caffeine were determined by using ratio difference, ratio derivative and mean centering of ratio spectra methods. Paracetamol & diclofenac sodium were determined by using advanced absorption subtraction, ratio difference, ratio derivative and mean centering of ratio spectra methods. All of these methods were validated according to ICH guidelines where accuracy, precision, repeatability and robustness were found to be within the accepted limits. Advantages and limitations of each method are demonstrated and statistical comparison between the proposed methods was performed.


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